molecular formula C8H10FN3O3S B1378673 2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide CAS No. 1251417-93-2

2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide

Cat. No.: B1378673
CAS No.: 1251417-93-2
M. Wt: 247.25 g/mol
InChI Key: VJPBRXUCSHGMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-hydroxyethanimidamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of 2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling the reaction parameters, such as temperature, pressure, and concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzenesulfonic acid.

    Reduction: Formation of 4-fluorobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorobenzenesulfonamido)acetate
  • 2-(4-fluorobenzenesulfonamido)-5-[4-(4-methoxyphenyl)piperazin-1-yl]benzoic acid
  • 2-(4-fluorobenzenesulfonamido)-5-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}benzoic acid

Uniqueness

2-(4-fluorobenzenesulfonamido)-N’-hydroxyethanimidamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a hydroxyethanimidamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-6-1-3-7(4-2-6)16(14,15)11-5-8(10)12-13/h1-4,11,13H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPBRXUCSHGMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Reactant of Route 2
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Reactant of Route 3
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Reactant of Route 5
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorobenzenesulfonamido)-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.